molecular formula C14H14O3 B11878946 1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- CAS No. 61983-39-9

1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-

Cat. No.: B11878946
CAS No.: 61983-39-9
M. Wt: 230.26 g/mol
InChI Key: GSRWFDMOSRNDGP-UHFFFAOYSA-N
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Description

The compound 1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- features a propanone backbone substituted with a 3,4-dihydroxy-7-methylnaphthalene group. Such features are critical in drug design, particularly for targeting enzymes or receptors sensitive to phenolic interactions. The methyl group at the 7-position may influence steric effects and lipophilicity, modulating bioavailability .

Properties

CAS No.

61983-39-9

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)propan-1-one

InChI

InChI=1S/C14H14O3/c1-3-12(15)11-7-9-6-8(2)4-5-10(9)13(16)14(11)17/h4-7,16-17H,3H2,1-2H3

InChI Key

GSRWFDMOSRNDGP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C2C=CC(=CC2=C1)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dihydroxy-7-methylnaphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include ALDH inhibitors (Aldi series), drospirenone-related impurities, halogenated propanones, and methoxy-substituted derivatives. Below is a comparative analysis:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3,4-dihydroxy-7-methyl-2-naphthalenyl Dihydroxy, methyl ~264.3 (estimated) High polarity, potential antioxidant or enzyme inhibition
Aldi-1 3-(1-azepanyl)-1-phenyl- Azepanyl, phenyl Not provided ALDH inhibitor; basicity from azepanyl enhances binding to enzymes
Aldi-4 1-(4-chlorophenyl)-3-(1-piperidinyl)- Chlorophenyl, piperidinyl Not provided Increased lipophilicity (Cl substituent); enzyme inhibition
Drospirenone Impurity d 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol Thiophene, naphthalenol, methylamino Not provided Polar due to hydroxyl; potential metabolite in steroid synthesis
ACI-INT-397 2-bromo-1-(3,4-dichlorophenyl)- Bromo, dichlorophenyl Not provided High lipophilicity (halogens); likely intermediate in organohalide synthesis
63006-71-3 3-(dimethylamino)-1-(4-methoxy-1-naphthalenyl)- Dimethylamino, methoxy 257.33 Electron-donating methoxy group; basic dimethylamino enhances solubility

Critical Observations

Polarity and Solubility: The dihydroxy naphthalene moiety increases water solubility relative to methoxy (63006-71-3) or halogenated (ACI-INT-397) analogs, which are more lipid-soluble . Thiophene-containing derivatives (e.g., Drospirenone impurity d) exhibit mixed polarity due to sulfur’s ambivalent electronic effects .

Electronic and Steric Profiles: Methoxy (electron-donating) and dimethylamino (basic) groups in 63006-71-3 enhance stability in basic environments, whereas the target compound’s hydroxyl groups may favor acidic conditions . Halogenated propanones (e.g., ACI-INT-397) are more electrophilic, making them reactive intermediates in cross-coupling reactions .

Biological Activity

1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-, also known by its CAS number 61983-39-9, is a compound with notable biological activities attributed to its phenolic structure. This article explores its chemical properties, biological activities including antioxidant and antimicrobial effects, and relevant case studies.

  • Molecular Formula : C14H14O3
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 61983-39-9

Antioxidant Activity

Research indicates that compounds with phenolic structures exhibit significant antioxidant properties. The presence of hydroxyl groups in 1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- enhances its ability to scavenge free radicals.

A study demonstrated that flavonoids similar in structure showed high scavenging activity against reactive oxygen species (ROS), suggesting that this compound may also possess similar capabilities due to its structural characteristics .

Antimicrobial Activity

The compound has exhibited promising antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of naphthalene with hydroxyl substitutions can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli78.12 µg/mL

These results indicate that the biological activity of the compound could be leveraged in developing antimicrobial agents .

Case Study 1: Antioxidant Efficacy

A comparative study analyzed the antioxidant capacity of various phenolic compounds, including those structurally related to 1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-. The findings revealed that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in human cells .

Case Study 2: Antimicrobial Properties

In another investigation focusing on the antimicrobial properties of naphthalene derivatives, researchers found that the compound effectively inhibited biofilm formation in Staphylococcus aureus, a critical factor in chronic infections. The study emphasized the need for further exploration into how structural modifications can enhance efficacy against antibiotic-resistant strains .

Discussion

The biological activities of 1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- highlight its potential as a therapeutic agent. Its antioxidant properties may be beneficial in preventing diseases linked to oxidative stress, while its antimicrobial effects provide a basis for developing new antibiotics or preservatives.

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